REACTION_CXSMILES
|
C([O:8][C:9](=[O:19])[CH2:10][C:11]1([C:17]#[N:18])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)C1C=CC=CC=1.[H][H]>CO.[Rh]>[CH2:14]1[CH2:13][CH2:12][C:11]([CH2:17][NH2:18])([CH2:10][C:9]([OH:19])=[O:8])[CH2:16][CH2:15]1
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Name
|
(1-cyanocyclohexyl)acetic acid benzyl ester
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CC1(CCCCC1)C#N)=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 23 hours at room temperature the suspension was filtered
|
Duration
|
23 h
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to 3 ml
|
Type
|
ADDITION
|
Details
|
mixed with 25 ml of ethanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 4 ml
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC(CC1)(CC(=O)O)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 27.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |